molecular formula C19H18N6O B2566728 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034370-94-8

2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2566728
CAS No.: 2034370-94-8
M. Wt: 346.394
InChI Key: FKZROZJHWXZDIX-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown the synthesis of pyrazole-acetamide derivatives and their coordination with metal ions to form complexes, which have been characterized by various spectroscopic methods. The solid-state structures of these complexes were established using single-crystal X-ray crystallography. These studies revealed supramolecular architectures formed via hydrogen bonding interactions. Notably, these ligands and their metal complexes exhibit significant antioxidant activity, as determined by various in vitro assays, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Molecular Docking and Computational Studies

Another study focused on the synthesis of novel compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, characterized by single-crystal X-ray diffraction. The significant intermolecular interactions within crystal packing were analyzed using the Hirshfeld surface analysis method. Additionally, molecular docking and molecular dynamics simulation studies were conducted to investigate the binding modes of these compounds within specific protein targets, indicating potential applications in drug design and molecular interaction studies (Sebhaoui et al., 2020).

Synthesis and Characterization of Derivatives

Further research involves the synthesis and characterization of various derivatives of acetamide, demonstrating the versatility of this moiety in creating a wide range of heterocyclic compounds. These synthesized compounds have been characterized using spectral data and physical data, highlighting the methodological advancements in the synthesis of complex molecules. Such studies contribute to the broader understanding of chemical synthesis and the potential for developing new materials and compounds with specific properties and applications (Aly et al., 2011).

Properties

IUPAC Name

2-indol-1-yl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-12-15(10-23-24)19-16(20-7-8-21-19)11-22-18(26)13-25-9-6-14-4-2-3-5-17(14)25/h2-10,12H,11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZROZJHWXZDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.